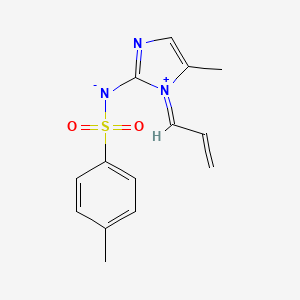
Cleomeolide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Cleomeolide is typically extracted from the leaves of Cleome viscosa using liquid chromatography coupled with electrospray ionization mass spectrometry (LC-ESI-MS) . The extraction process involves the use of hydroalcoholic solvents to isolate the compound from the plant material . Industrial production methods for this compound are still under development, with ongoing research focused on optimizing extraction efficiency and yield .
Analyse Chemischer Reaktionen
Cleomeolide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of this compound oxide, while reduction can yield this compound alcohol .
Wissenschaftliche Forschungsanwendungen
Cleomeolide has been the subject of extensive scientific research due to its potential therapeutic properties . In chemistry, it is used as a model compound for studying diterpene lactones and their reactivity . In biology and medicine, this compound has shown promise as an antioxidant and anti-inflammatory agent . It has also been investigated for its potential use in treating various diseases, including cancer and neurodegenerative disorders .
Wirkmechanismus
The mechanism of action of cleomeolide involves its interaction with specific molecular targets and pathways within the body . It is believed to exert its effects by modulating the activity of enzymes and receptors involved in oxidative stress and inflammation . This compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative damage to cells . Additionally, its anti-inflammatory effects are thought to result from its inhibition of pro-inflammatory cytokines and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Cleomeolide is unique among diterpene lactones due to its specific chemical structure and biological activity . Similar compounds include other diterpene lactones such as andrographolide and forskolin . While these compounds share some structural similarities with this compound, they differ in their specific functional groups and biological effects . For example, andrographolide is known for its anti-inflammatory and anticancer properties, while forskolin is used primarily for its ability to activate adenylate cyclase and increase cyclic AMP levels .
Eigenschaften
CAS-Nummer |
72188-81-9 |
|---|---|
Molekularformel |
C20H30O3 |
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
2-hydroxy-1,7,8-trimethyl-17-methylidene-15-oxatricyclo[9.3.2.14,8]heptadec-11-en-16-one |
InChI |
InChI=1S/C20H30O3/c1-13-7-8-16-12-17(21)20(4)10-5-6-15(18(22)23-20)9-11-19(13,3)14(16)2/h6,13,16-17,21H,2,5,7-12H2,1,3-4H3 |
InChI-Schlüssel |
SHAHCGJNHYXFLV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC2CC(C3(CCC=C(CCC1(C2=C)C)C(=O)O3)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


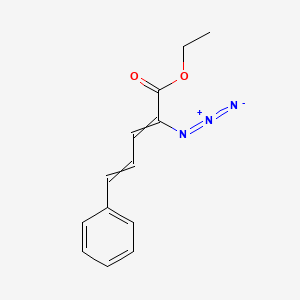
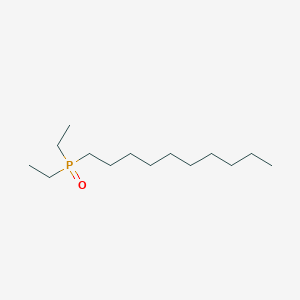
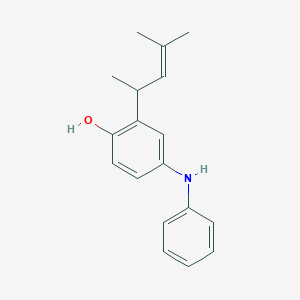
![(Butane-1,4-diyl)bis[cyclohexyl(phenyl)phosphane]](/img/structure/B14474557.png)

![2-(But-3-en-1-yl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B14474580.png)
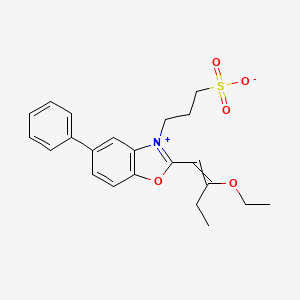
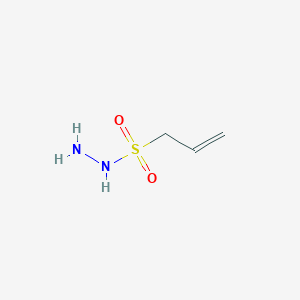
![5-Chloro-2-[(difluoromethyl)sulfanyl]-4-methyl-1,3-thiazole](/img/structure/B14474598.png)
![Benzenesulfonic acid, 5-[[4-[2-[4-[[4-[2-(4-nitro-2-sulfophenyl)ethenyl]phenyl]-ONN-azoxy]-2-sulfophenyl]ethenyl]-3-sulfophenyl]-NNO-azoxy]-2-[2-[4-[[4-[2-(4-nitro-2-sulfophenyl)ethenyl]-3-sulfophenyl]-ONN-azoxy]-2-sulfophenyl]ethenyl]-](/img/structure/B14474615.png)

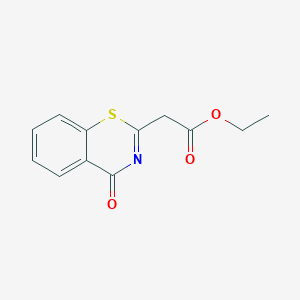
![Vanadium(4+) tetrakis[(piperidin-1-yl)methanide]](/img/structure/B14474630.png)
